molecular formula C15H23BO4S B2791220 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester CAS No. 2377607-10-6

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester

Cat. No.: B2791220
CAS No.: 2377607-10-6
M. Wt: 310.22
InChI Key: QQZFEVBLDVDJID-UHFFFAOYSA-N
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Description

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is a boronic ester derivative with the molecular formula C15H23BO4S. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Mechanism of Action

Target of Action

The primary target of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as a reagent in the synthesis of bis-amide derivatives as CSF1R inhibitors .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a key pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the compound’s stability and reactivity in the sm coupling reaction make it a valuable reagent in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, including bis-amide derivatives that act as CSF1R inhibitors .

Action Environment

The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the compound belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

4-(t-Butoxycarbonyl)thiophene-2-boronic acid pinacol ester can be compared with other boronic esters, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and stability advantages in various chemical processes.

Properties

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-11(21-9-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFEVBLDVDJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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